molecular formula C10H11BrO3 B1603191 Methyl 5-(bromomethyl)-2-methoxybenzoate CAS No. 98165-65-2

Methyl 5-(bromomethyl)-2-methoxybenzoate

Cat. No.: B1603191
CAS No.: 98165-65-2
M. Wt: 259.1 g/mol
InChI Key: ZNQXAVJDXSCHGF-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)-2-methoxybenzoate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzoic acid and features a bromomethyl group and a methoxy group attached to the benzene ring

Scientific Research Applications

Methyl 5-(bromomethyl)-2-methoxybenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: The compound can be used to study the effects of bromomethyl and methoxy substituents on biological activity and molecular interactions.

Mechanism of Action

Target of Action

Methyl 5-(bromomethyl)-2-methoxybenzoate is a complex organic compound that can be used in various chemical reactions. Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds .

Mode of Action

The compound’s mode of action is likely to involve its interaction with a transition metal catalyst, such as palladium, in a Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involved in the action of this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds, which can have various applications in fields such as medicinal chemistry and materials science .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of a suitable catalyst, the pH and temperature of the reaction environment, and the presence of other reactants or inhibitors . The compound’s stability and reactivity can also be affected by storage conditions, such as temperature and exposure to light or moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(bromomethyl)-2-methoxybenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-methoxybenzoate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(bromomethyl)-2-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and amines.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include primary alcohols.

Comparison with Similar Compounds

  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 4-bromo-3-methoxybenzoate
  • Methyl 2-bromo-5-chlorobenzoate

Comparison: Methyl 5-(bromomethyl)-2-methoxybenzoate is unique due to the presence of both bromomethyl and methoxy groups on the benzene ring. This combination of substituents can lead to distinct reactivity patterns and applications compared to similar compounds. For example, the position of the bromine and methoxy groups can significantly influence the compound’s behavior in nucleophilic substitution and other reactions.

Properties

IUPAC Name

methyl 5-(bromomethyl)-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQXAVJDXSCHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599485
Record name Methyl 5-(bromomethyl)-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98165-65-2
Record name Methyl 5-(bromomethyl)-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-methoxy-5-methylbenzoic acid methyl ester (J.Chem.Soc.Perkin Trans.1, 1994, 1125) (1.47 g) and N-bromosuccinimide (1.45 g) in benzene (15 ml) was irradiated under a 500 W halogen lamp for 3 hours. The solvent was evaporated and the residue triturated with diethyl ether. The succinimide was filtered off and the filtrate evaporated.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, methyl 2-methoxy-5-methylbenzoate (901 mg, 5 mmol) was dissolved in acetonitrile, and N-bromosuccinimide (890 mg, 5 mmol) and benzoyl peroxide (24 mg, 0.1 mmol) were added thereto. The mixture was refluxed for one hour. After the completion of the reaction was confirmed by HPLC, the reaction mixture was allowed to cool down to a room temperature, and the solvent was distilled off. Thereafter, the residue was dissolved in ethyl acetate. The organic layer was washed with water 3 times and then with a saturated saline solution, and dried over magnesium sulfate. The solvent was distilled off, and then the resulting residue was purified by flash column chromatography (Yamazen, Hi-Flash column, silica gel, hexane/ethyl acetate (volume ratio)=10:1) to give the title compound (570 mg, 44.0%) as an oily substance.
Quantity
901 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
890 mg
Type
reactant
Reaction Step Two
Quantity
24 mg
Type
catalyst
Reaction Step Two
Yield
44%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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